6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline
Overview
Description
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 6-methylpyridin-2-yl group via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline typically involves the coupling of 6-methylpyridin-2-yl acetylene with a quinoxaline derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a boron reagent under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the compound into its corresponding reduced forms.
Substitution: Halogenation or nitration can introduce new substituents onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinoxalines .
Scientific Research Applications
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the 6-methylpyridin-2-yl and ethynyl groups.
6-Methylquinoxaline: A derivative with a methyl group at the 6-position.
2-Ethynylquinoxaline: A derivative with an ethynyl group at the 2-position.
Uniqueness
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is unique due to the presence of both the 6-methylpyridin-2-yl and ethynyl groups. These substituents confer distinct chemical and biological properties, making the compound valuable for various applications .
Properties
IUPAC Name |
6-[2-(6-methylpyridin-2-yl)ethynyl]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-12-3-2-4-14(19-12)7-5-13-6-8-15-16(11-13)18-10-9-17-15/h2-4,6,8-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXBNXTYPDZJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC3=NC=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245762 | |
Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442517-35-3 | |
Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442517-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[2-(6-Methyl-2-pyridinyl)ethynyl]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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